

The Role of TMEM163 in Zinc Homeostasis: A Technical Guide

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Transmembrane protein 163 (TMEM163) has emerged as a critical regulator of cellular zinc homeostasis. Initially identified as a synaptic vesicle protein, a growing body of evidence now firmly establishes TMEM163 as a zinc efflux transporter, contributing to the extrusion of zinc from the cytoplasm to the extracellular space or into intracellular vesicles.[1][2] This function places it as a new member of the Cation Diffusion Facilitator (CDF) protein superfamily, likely to be designated SLC30A11 (ZnT11).[1][3] TMEM163 dysregulation is implicated in a range of pathologies, including neurodegenerative disorders like hypomyelinating leukodystrophy, metabolic diseases such as type 2 diabetes, and platelet storage pool diseases, highlighting its potential as a therapeutic target.[1][4][5] This guide provides a comprehensive technical overview of TMEM163's function, the quantitative data supporting its role, detailed experimental protocols for its study, and its known molecular interactions and pathways.

Molecular Characteristics and Function

TMEM163 is a protein of approximately 31.5 kDa with a predicted topology of six transmembrane domains and intracellular N- and C-termini.[1] It functions as a homodimer and has also been shown to form heterodimers with other zinc transporters of the SLC30/ZnT family, specifically ZNT1, ZNT2, ZNT3, and ZNT4.[6][7] This ability to form various dimeric complexes suggests a functional diversity that may be cell-type or tissue-specific.[6][7]

Subcellular Localization

TMEM163 exhibits a broad subcellular distribution. It is consistently found on the plasma membrane, where it facilitates zinc efflux into the extracellular environment.^{[2][8]} Additionally, it is localized to the membranes of various intracellular organelles, including:

- Lysosomes^{[2][8]}
- Early and late endosomes^{[8][9]}
- Synaptic vesicles^{[2][9]}
- Platelet dense granules^[10]
- Insulin granules^[11]

This diverse localization underscores its role in maintaining zinc homeostasis not just within the cytoplasm, but also within the lumen of vesicular compartments.

Mechanism of Action: A Zinc Efflux Transporter

While initial studies were conflicting, substantial evidence from multiple experimental systems now confirms that TMEM163 functions to transport zinc out of the cytoplasm.^{[1][2]} This conclusion is supported by findings that:

- Overexpression of TMEM163 in cell lines like HeLa and HEK-293 leads to a significant reduction in intracellular zinc levels and a corresponding increase in extracellular zinc.^[2]
- Knockdown of TMEM163 expression results in elevated intracellular zinc concentrations.^{[1][12]}
- Mutations in key amino acid residues, particularly within the conserved DxxxD motif of the second transmembrane domain (e.g., D124A/D128A), abolish its zinc efflux activity.^{[2][3]}

The rodent ortholog of TMEM163 has been shown to function as a proton-dependent $\text{Zn}^{2+}/\text{H}^{+}$ exchanger when reconstituted in liposomes, a common mechanism for CDF family transporters.^[13]

Quantitative Analysis of TMEM163-Mediated Zinc Transport

Quantitative studies are crucial for understanding the efficiency and capacity of TMEM163 as a zinc transporter. The following tables summarize key quantitative data from the literature.

Parameter	Value	Cell System	Method	Reference
Apparent Michaelis Constant (Km)	~8 μ M	HeLa cells stably expressing TMEM163	Radionuclide ^{65}Zn efflux assay	[14]
Effect of Mutation on Efflux	Significant reduction	HEK-293 cells	Fluorescent zinc indicators	[3]
(D124A/D128A)				
Significant reduction	HEK-293 cells	Fluorescent zinc indicators	[3]	
(E286K)				
Marked loss of efflux	HeLa cells	Fluorescent zinc indicators	[15]	
(L76R)				
Significantly enhanced efflux	HeLa cells	Fluorescent zinc indicators	[15]	
(L76P)				
Effect of Knockdown on Zinc Levels	Increased intracellular zinc	MIN6 cells	Not specified	[16]
Higher intracellular zinc accumulation	Mouse Platelets	Not specified	[5]	

Table 1: Kinetic parameters and functional effects of mutations and knockdown on TMEM163-mediated zinc transport.

Key Experimental Protocols

The functional characterization of TMEM163 relies on specific assays to measure zinc flux across cellular membranes. Below are detailed methodologies for key experiments.

Cellular Zinc Efflux Assay using Fluorescent Indicators

This method measures changes in extracellular or intracellular zinc concentrations using zinc-specific fluorescent dyes.

3.1.1 Measurement of Extracellular Zinc (using cell-impermeant FluoZin-3)

- Principle: Cell-impermeant FluoZin-3 ($K_d \approx 15$ nM) will fluoresce upon binding to zinc that has been extruded from the cells into the extracellular medium. An increase in fluorescence over time reflects the rate of zinc efflux.[\[17\]](#)
- Protocol:
 - Cell Seeding: Seed HeLa or HEK-293 cells (stably or transiently expressing TMEM163 or control vectors) at a density of 25,000 cells/well in a 96-well, black, clear-bottom plate coated with Poly-D-Lysine. Incubate for 24 hours.[\[17\]](#)
 - Zinc Loading: Wash cells with a standard buffer (e.g., 10 mM HEPES, 135 mM NaCl, 5 mM KCl, 1 mM CaCl_2 , 1 mM MgSO_4 , 5 mM glucose; pH 7.4).[\[18\]](#) Pre-load the cells by incubating with a solution of Krebs-Ringer Bicarbonate buffer containing 200 μM ZnCl_2 and 20 μM of a zinc ionophore like 2-Mercaptopyridine N-oxide for 10 minutes at 37°C.[\[17\]](#)
 - Washing: Wash the plate a minimum of five times with Standard Buffer to remove extracellular zinc and the ionophore.[\[17\]](#)
 - Dye Addition and Measurement: Add 100 μL of Standard Buffer containing 2 μM cell-impermeant FluoZin-3 tetrapotassium salt to each well.[\[11\]](#)
 - Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure fluorescence (Excitation: ~ 494 nm, Emission: ~ 516 nm) every 1-5 minutes

for a duration of 30-60 minutes.[6][11]

- Data Analysis: Subtract background fluorescence from buffer-only controls. Plot the relative fluorescence units (RFU) against time to visualize the kinetics of zinc efflux.

3.1.2 Measurement of Intracellular Zinc (using cell-permeant Newport Green)

- Principle: Cell-permeant Newport Green DCF, AM ester ($K_d \approx 1 \mu\text{M}$) passively enters the cell, where intracellular esterases cleave the AM group, trapping the dye. A decrease in its fluorescence upon zinc loading indicates efflux of the ion from the cytoplasm.[19]
- Protocol:
 - Cell Seeding: Seed cells as described in 3.1.1.
 - Dye Loading: Incubate cells with $5 \mu\text{M}$ Newport Green AM in Standard Buffer for 20 minutes at 37°C .[18]
 - De-esterification: Wash cells twice with Standard Buffer and incubate at room temperature for 30 minutes to allow for complete cleavage of the AM ester.[20]
 - Zinc Treatment and Measurement: Place the plate in a fluorescence reader. After establishing a baseline reading, inject a solution of ZnCl_2 to initiate zinc influx and subsequent efflux.
 - Kinetic Reading: Measure fluorescence (Excitation: $\sim 505 \text{ nm}$, Emission: $\sim 535 \text{ nm}$) every 1-5 minutes. Cells expressing functional TMEM163 will show a lower fluorescence signal compared to controls, indicating reduced intracellular zinc.[6][19]

Radionuclide ^{65}Zn Efflux Assay

This highly sensitive method directly measures the amount of radioactive zinc retained within cells over time.

- Principle: Cells are loaded with radioactive ^{65}Zn . The amount of radioactivity remaining in the cells after a period of efflux is quantified using a gamma counter. Lower counts in TMEM163-expressing cells indicate greater efflux.[18]

- Protocol:
 - Cell Seeding: Seed HeLa cells stably expressing TMEM163 or a control vector at 200,000 cells/well in a 12-well plate. Incubate for 24 hours.[20]
 - ^{65}Zn Loading: Prepare uptake buffer containing various concentrations of zinc (e.g., 0-50 μM), including a constant amount of ^{65}Zn (e.g., 1 μCi). Incubate cells with 250 μL of this solution for 15 minutes at 37°C . [18]
 - Stopping the Efflux: Place the plate on ice and add 1 mL of cold stop buffer (uptake buffer containing 1 mM EDTA) to each well to chelate any remaining extracellular ^{65}Zn . [18]
 - Washing: Wash the cells three times with cold stop buffer. [18]
 - Cell Lysis: Lyse the cells with 500 μL of a suitable lysis buffer (e.g., PBS with 1% Triton X-100). [18]
 - Quantification: Transfer the cell lysates to scintillation vials and measure the radioactivity in counts per minute (cpm) using a gamma counter.
 - Normalization: In a parallel plate, determine the total protein concentration of the cell lysates using a BCA assay. Normalize the cpm values to the total protein amount (mg) for each sample. [18]
 - Data Analysis: The data (pmol of Zn/min/mg of protein) can be used for Michaelis-Menten kinetic analysis to determine K_m and V_{max} . [2]

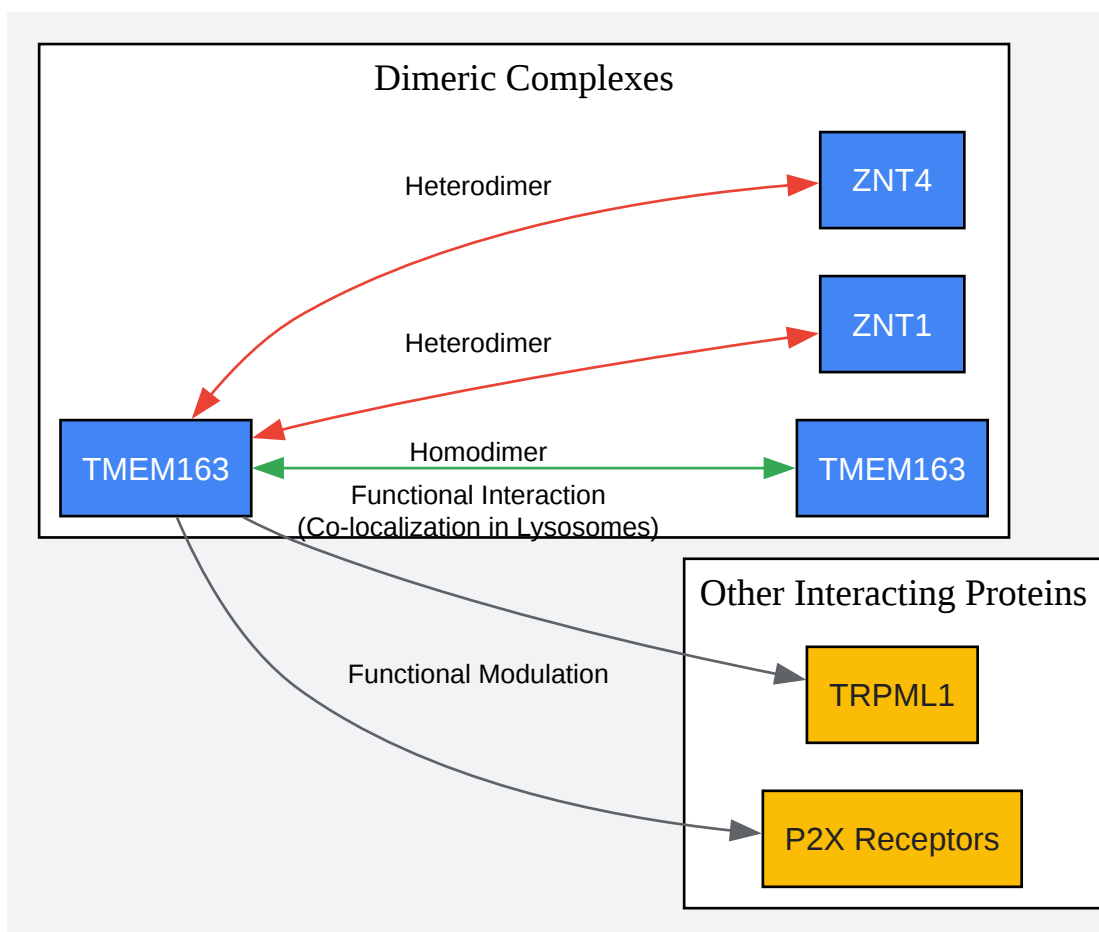
Signaling Pathways and Molecular Interactions

TMEM163 does not function in isolation but as part of a larger network of proteins that collectively manage cellular zinc.

Homodimerization and Heterodimerization with ZnT Transporters

TMEM163 forms functional homodimers, a common feature of CDF family proteins.[1] It also physically interacts and forms heterodimers with other ZnT transporters, including ZNT1, ZNT2,

ZNT3, and ZNT4.[3][10] This suggests a cooperative or regulatory relationship in controlling zinc efflux at different subcellular locations.



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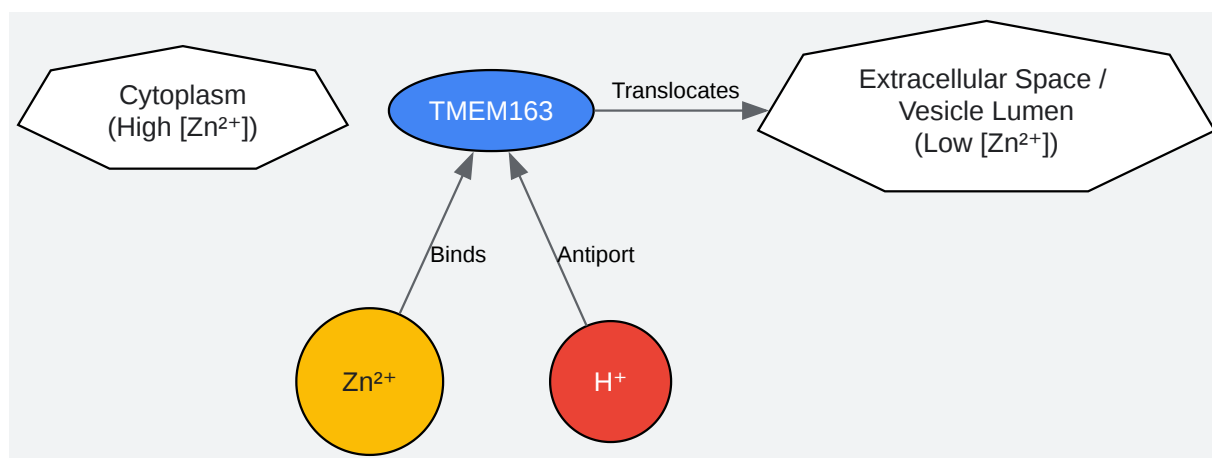
Caption: Protein-protein interactions of TMEM163.

Interaction with TRPML1

TMEM163 physically associates with TRPML1, a non-selective cation channel primarily found in lysosomes.[9] This interaction is thought to be functionally significant for regulating lysosomal zinc homeostasis. Loss-of-function mutations in TRPML1 cause the lysosomal storage disorder Mucopolysaccharidosis type IV (MLIV), which is characterized by abnormal zinc accumulation, a phenotype potentially explained by the disruption of the TMEM163-TRPML1 interaction.[3][9]

Functional Modulation of P2X Receptors

TMEM163 has been shown to act as a functional modulator of P2X purinoceptors (P2RX1, P2RX3, P2RX4, and P2RX7).[13] Co-expression of TMEM163 can increase the activity of these ATP-gated ion channels, suggesting a role for TMEM163-mediated zinc transport in modulating purinergic signaling.[9]



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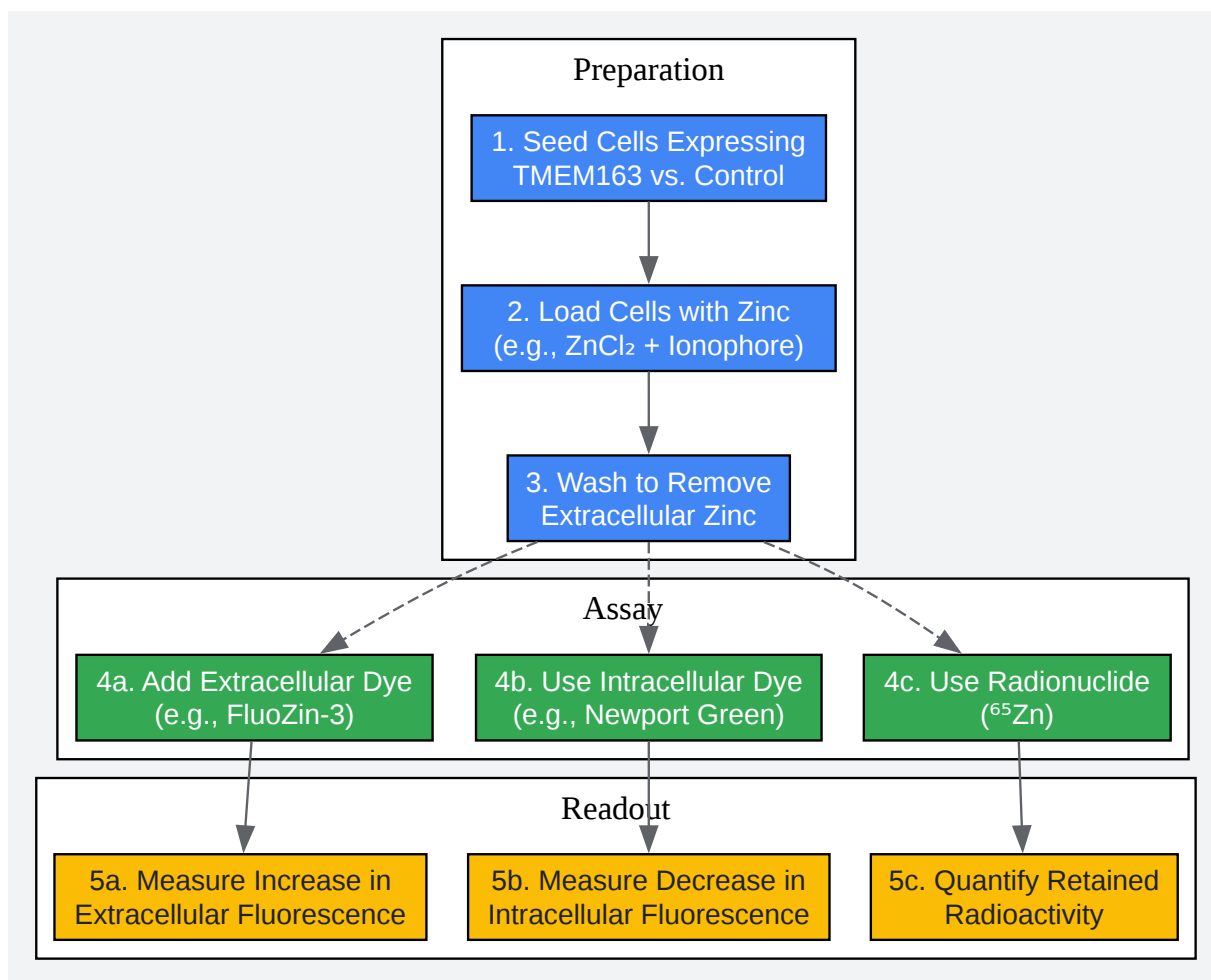
Caption: Logical workflow of TMEM163-mediated zinc efflux.

Physiological and Pathophysiological Relevance

The critical role of TMEM163 in maintaining zinc homeostasis is underscored by its involvement in several physiological processes and diseases.

- **Myelination:** TMEM163 is required for the development, proliferation, and survival of oligodendrocytes.[9] Variants in TMEM163 that impair its zinc efflux function cause a form of hypomyelinating leukodystrophy, a severe neurological disorder.[4] This highlights that tight regulation of zinc levels is essential for proper myelin formation in the central nervous system.
- **Insulin Secretion:** TMEM163 is expressed in pancreatic beta-cells and localizes to insulin granules.[1][11] Knockdown of TMEM163 in pancreatic cell lines leads to increased intracellular zinc, higher total insulin content, but compromised glucose-stimulated insulin secretion.[16] This suggests TMEM163 is involved in the zinc-dependent processes of insulin crystallization, storage, and secretion.

- **Platelet Function:** TMEM163 is critical for the biogenesis of platelet dense granules, which are specialized lysosome-related organelles that store molecules important for blood clotting. [10] Mice lacking TMEM163 have defective dense granules and impaired platelet function, associated with an accumulation of intracellular zinc.[5][13]
- **Neuronal Function:** Originally discovered in synaptosomes, TMEM163 is involved in regulating vesicular zinc in neurons.[14] Elevated vesicular zinc in dorsal root ganglion neurons expressing TMEM163 has been linked to age-associated chronic itch in mice, demonstrating its role in sensory signaling.[14]



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Caption: Generalized experimental workflow for zinc efflux assays.

Implications for Drug Development

The diverse roles of TMEM163 in health and disease make it an attractive target for therapeutic intervention.

- **Neurological Disorders:** Modulators of TMEM163 activity could potentially be explored for treating hypomyelinating leukodystrophies or other neurological conditions linked to zinc dyshomeostasis.
- **Metabolic Disease:** Targeting TMEM163 in pancreatic beta-cells might offer a novel approach to improving insulin secretion in certain forms of type 2 diabetes.
- **Thrombosis and Hemostasis:** Given its role in platelet function, inhibitors of TMEM163 could be investigated for their potential as anti-thrombotic agents.

Future research should focus on elucidating the three-dimensional structure of TMEM163, further defining its regulatory mechanisms, and developing specific pharmacological modulators to probe its function in vivo and assess its therapeutic potential. The continued study of this novel zinc transporter promises to deepen our understanding of zinc signaling and open new avenues for treating a wide array of human diseases.

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